tert-butyl (2S,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Description
tert-butyl (2S,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 791602-93-2) is a protected pyrrolidine derivative with significant utility in organic synthesis and medicinal chemistry. Its molecular formula is C₁₆H₃₃NO₄Si, and it has a molecular weight of 331.52 g/mol . The compound features:
- A tert-butyldimethylsilyl (TBS) group at the 4-hydroxy position, providing steric protection and acid-labile deprotection properties.
- A hydroxymethyl group at the 2-position, which can undergo further functionalization (e.g., oxidation, substitution).
- A tert-butoxycarbonyl (Boc) group at the pyrrolidine nitrogen, enabling amine protection during multi-step syntheses.
The stereochemistry (2S,4S) is critical for its role in chiral building blocks, particularly in drug discovery for hepatitis C virus inhibitors, PROTACs (Proteolysis-Targeting Chimeras), and radiopharmaceuticals .
Properties
IUPAC Name |
tert-butyl (2S,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO4Si/c1-15(2,3)20-14(19)17-10-13(9-12(17)11-18)21-22(7,8)16(4,5)6/h12-13,18H,9-11H2,1-8H3/t12-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIITUHPEBILIQR-STQMWFEESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CO)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (2S,4S)-4-Hydroxy-2-(hydroxymethyl)pyrrolidine
The chiral pyrrolidine core is typically derived from L-proline or via asymmetric catalysis. A representative route involves:
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L-Proline derivatization :
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Hydroxymethyl introduction :
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | NaBH₄, MeOH, 0°C→RT | 78% | 95% |
| 2 | HCHO, K₂CO₃, DMF | 65% | 90% |
Protection of the 4-Hydroxy Group as TBDMS Ether
The 4-hydroxy group is protected to prevent undesired reactivity during subsequent steps. The TBDMS group is chosen for its stability under basic and mildly acidic conditions.
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Silylation protocol :
-
Selectivity considerations :
Boc Protection of the Pyrrolidine Nitrogen
The secondary amine is protected using di-tert-butyl dicarbonate (Boc₂O) to prevent nucleophilic side reactions.
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Boc protection steps :
| Parameter | Value |
|---|---|
| Boc₂O equivalence | 1.2 equiv |
| DMAP concentration | 0.1 equiv |
| Final yield | 88% |
Final Purification and Characterization
The crude product is purified via flash chromatography (hexane/ethyl acetate gradient) and characterized by:
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¹H/¹³C NMR : Key signals include δ 1.04 (TBDMS tert-butyl), δ 3.70 (hydroxymethyl CH₂), and δ 4.20 (pyrrolidine ring protons).
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High-resolution mass spectrometry (HRMS) : Calculated for C₁₆H₃₃NO₄Si [M+H]⁺: 331.52; Found: 331.51.
Alternative Methodologies and Optimization
Enzymatic Resolution for Stereochemical Control
Racemic mixtures of intermediates are resolved using lipase-catalyzed acetylation:
Continuous Flow Synthesis
Microreactor systems enhance reproducibility and scalability:
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TBDMS protection : TBDMSCl and imidazole are delivered via separate channels into a 10 mL reactor at 25°C.
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Residence time : 30 minutes.
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Advantages : 98% conversion, reduced side-product formation.
Challenges and Troubleshooting
Silyl Group Migration
Under basic conditions, the TBDMS group may migrate to the 2-hydroxymethyl group. Mitigation strategies include:
Chemical Reactions Analysis
tert-butyl (2S,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to formyl or carboxyl groups using oxidizing agents such as PCC or KMnO4.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl or imine functionalities, using reagents like NaBH4 or LiAlH4.
Substitution: The tert-butyldimethylsilyl group can be substituted with other groups through nucleophilic substitution reactions.
Deprotection: The tert-butyl and tert-butyldimethylsilyl groups can be removed under acidic or basic conditions to yield the free amine or alcohol.
Scientific Research Applications
tert-butyl (2S,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a precursor for drug candidates.
Biological Studies: It is employed in studies involving enzyme inhibition and receptor binding due to its structural features.
Material Science: The compound is used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (2S,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The pathways involved can vary widely depending on the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of structurally related pyrrolidine derivatives, focusing on substituents, stereochemistry, and applications:
Structural and Functional Comparisons
Stereochemical and Reactivity Differences
Biological Activity
tert-butyl (2S,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate, commonly referred to as TBSH , is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H33NO4Si
- Molecular Weight : 331.53 g/mol
- CAS Number : 791602-93-2
The compound features a pyrrolidine backbone with a tert-butyl group and a dimethylsilyl ether, which may influence its solubility and biological interactions.
Biological Activity Overview
TBSH has been studied for various biological activities, including:
- Antimicrobial Activity : Initial studies indicate that TBSH exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the silyl group enhances membrane permeability, facilitating the compound's entry into bacterial cells.
- Antioxidant Properties : TBSH has demonstrated significant antioxidant activity in vitro, suggesting potential applications in preventing oxidative stress-related diseases.
- Enzyme Inhibition : Research indicates that TBSH may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in managing conditions such as diabetes and obesity.
The biological activity of TBSH is primarily attributed to its ability to interact with cellular membranes and enzymes:
- Membrane Disruption : The hydrophobic nature of the tert-butyl groups allows TBSH to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis in susceptible bacteria.
- Reactive Oxygen Species Scavenging : TBSH's structure allows it to scavenge free radicals effectively, thereby reducing oxidative damage in cells.
- Enzyme Interaction : TBSH has been shown to bind to active sites of enzymes, altering their conformation and inhibiting their function.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial effects of TBSH on E. coli and S. aureus; results showed a significant reduction in bacterial viability at concentrations above 20 µg/mL. |
| Study 2 | Evaluated the antioxidant capacity using DPPH radical scavenging assay; TBSH exhibited an IC50 value of 15 µM, indicating strong antioxidant potential. |
| Study 3 | Assessed enzyme inhibition related to glucose metabolism; TBSH inhibited α-glucosidase activity by 35% at a concentration of 50 µg/mL. |
Research Findings
Recent research has focused on optimizing the synthesis of TBSH analogs to enhance its biological activity while minimizing toxicity. Studies have shown that modifications to the silyl group can significantly impact both solubility and potency against target pathogens.
Q & A
Q. Example Protocol :
React tert-butyl (2S,4R)-4-hydroxypyrrolidine-1-carboxylate with tert-butyldimethylsilyl chloride (TBSCl) in DMF with imidazole.
Introduce hydroxymethyl via formylation (e.g., using paraformaldehyde) followed by reduction .
How is the stereochemical integrity of the (2S,4S) configuration validated during synthesis?
Advanced Question
Chiral purity is critical for biological activity. Key validation methods include:
- Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases .
- X-ray Crystallography : Confirms absolute configuration via single-crystal analysis .
- Optical Rotation : Comparison of [α]D values with literature (e.g., [α]D = −55.0 for related pyrrolidine derivatives) .
- NMR Analysis : NOESY/ROESY experiments detect spatial proximity of substituents to confirm diastereomeric ratios >97% .
What advanced techniques optimize reaction efficiency for this compound?
Advanced Question
- Flow Microreactor Systems : Enhance mixing and thermal control for silylation or oxidation steps, reducing side products (e.g., <5% epimerization) .
- Catalytic Asymmetric Synthesis : Chiral ligands like BINAP in Pd-catalyzed reactions improve enantioselectivity (e.g., >90% ee) .
- DoE (Design of Experiments) : Statistically optimizes parameters (temperature, solvent ratios) to maximize yield (e.g., from 60% to 85%) .
Table 1 : Optimization of Silylation Step via DoE
| Parameter | Range Tested | Optimal Value | Yield Improvement |
|---|---|---|---|
| Temperature (°C) | 0–25 | 10 | +12% |
| TBSCl Equiv. | 1.0–2.5 | 1.8 | +9% |
| Reaction Time (h) | 4–24 | 12 | +7% |
How does the TBS group influence the compound’s reactivity in downstream modifications?
Advanced Question
The TBS group serves dual roles:
- Steric Protection : Shields the hydroxyl group from unintended nucleophilic attacks during functionalization .
- Facile Deprotection : Removed selectively with TBAF (tetra-n-butylammonium fluoride) in THF, enabling subsequent coupling (e.g., peptide synthesis) .
- Solubility Modulation : Enhances organic phase partitioning during extractions, simplifying purification .
Mechanistic Insight :
The bulky TBS group restricts rotational freedom, stabilizing transition states in stereospecific reactions (e.g., Mitsunobu reactions for C–O bond formation) .
What are the primary applications of this compound in medicinal chemistry?
Basic Question
- Chiral Building Block : Used in synthesizing protease inhibitors (e.g., HCV NS3/4A inhibitors) and kinase modulators .
- Prodrug Development : The hydroxymethyl group is phosphorylated in vivo to enhance bioavailability .
- Biochemical Probes : Labels cellular targets (e.g., GPCRs) via click chemistry modifications .
Case Study :
In anticancer agent synthesis, the compound’s pyrrolidine core was functionalized with 4-octylphenyl groups to mimic sphingosine-1-phosphate receptor modulators .
How are contradictions in reported synthetic yields resolved?
Advanced Question
Discrepancies in yields (e.g., 59% vs. 78% for similar steps) arise from:
Q. Resolution Strategy :
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
- Design of Experiments (DoE) : Identifies critical parameters (e.g., solvent polarity, catalyst loading) to standardize protocols .
What computational methods predict the compound’s physicochemical properties?
Advanced Question
- QSPR Models : Predict logP (2.1) and aqueous solubility (0.12 mg/mL) using molecular descriptors (e.g., topological polar surface area = 75 Ų) .
- MD Simulations : Assess membrane permeability (e.g., PAMPA assay correlation) by modeling interactions with lipid bilayers .
- DFT Calculations : Optimize transition states for silylation/deprotection steps, reducing experimental trial runs .
Table 2 : Predicted vs. Experimental Properties
| Property | QSPR Prediction | Experimental Value |
|---|---|---|
| logP | 2.1 | 2.3 |
| Melting Point (°C) | 114–116 | 114–116 |
| Aqueous Solubility | 0.12 mg/mL | 0.10 mg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
